molecular formula C5H10N2O3 B3230658 3-[(Methylcarbamoyl)amino]propanoic acid CAS No. 130912-73-1

3-[(Methylcarbamoyl)amino]propanoic acid

Cat. No.: B3230658
CAS No.: 130912-73-1
M. Wt: 146.14 g/mol
InChI Key: OVCTUNWIRUAKAI-UHFFFAOYSA-N
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Description

Significance of Carbamoyl-Containing Amino Acid Derivatives in Chemical Biology

The carbamoyl (B1232498) group, RR′N–C(=O)–, is a critical functional group in numerous biological molecules and processes. Carbamoyl phosphate (B84403), for instance, is a key intermediate in the urea (B33335) cycle, where it facilitates the detoxification of ammonia (B1221849), and in the synthesis of pyrimidine (B1678525) nucleotides, which are essential for building DNA and RNA. fiveable.menih.gov The transfer of the carbamoyl group is a fundamental biochemical reaction. nih.gov

Derivatives of amino acids that contain the carbamoyl group are of significant interest in chemical biology. The presence of this group can influence a molecule's ability to participate in hydrogen bonding, which in turn affects its solubility, stability, and interactions with biological targets like enzymes and receptors. Urea derivatives, a class to which carbamoyl-containing compounds belong, are widely studied in medicinal chemistry for this reason. nih.gov The modification of amino acids with a carbamoyl group can alter their charge and structure, potentially disrupting or modulating protein-protein or protein-nucleic acid interactions. wikipedia.org

Overview of Propanoic Acid Scaffolds in Biosynthesis and Synthetic Chemistry

Propanoic acid and its derivatives serve as fundamental building blocks, or scaffolds, in both natural and synthetic chemical processes. In biosynthesis, various metabolic pathways utilize propanoic acid-like structures as precursors for a wide range of molecules. For example, 3-(methylthio)propionic acid is an intermediate in mammalian methionine metabolism. nih.gov

In synthetic chemistry, the concept of a "scaffold" is central to the design and creation of new molecules with specific functions. mdpi.com Scaffolds provide a core structure upon which various functional groups can be attached to create libraries of compounds for drug discovery and materials science. acs.org The propanoic acid scaffold is versatile due to its three-carbon chain, which allows for functionalization at different positions to control the spatial arrangement of attached chemical groups. mdpi.com Biosynthesis-inspired approaches are even used to generate diverse, natural product-like scaffolds for chemical libraries. rsc.org The use of such scaffolds is a key strategy in metabolic engineering to improve the efficiency of biosynthetic pathways in microorganisms. nih.govnih.gov

Hierarchical Classification within Organic Chemistry (e.g., Urea Derivatives, Beta-Amino Acids)

From a classification standpoint, 3-[(Methylcarbamoyl)amino]propanoic acid belongs to several important classes of organic compounds.

Urea Derivatives: The presence of the methylcarbamoyl group (CH3NHC(=O)-) attached to the amino group of the propanoic acid backbone firmly places this molecule within the broad class of urea derivatives. nih.gov Urea itself is H2N-CO-NH2, and substituting one of the amino groups with a methyl group and the other with the 3-aminopropanoic acid moiety results in the structure of the title compound. These derivatives are known for their diverse biological activities and applications in medicinal chemistry. nih.gov

Beta-Amino Acids: The core of the molecule is based on β-alanine (3-aminopropanoic acid), which is a naturally occurring beta-amino acid. Unlike alpha-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group, in beta-amino acids, the amino group is on the second carbon (the beta-carbon) from the carboxyl group. mmsl.cz Beta-amino acids are not proteinogenic but are constituents of some naturally occurring and biologically active compounds. mmsl.cz Their derivatives are of interest in drug research as they can form more stable secondary structures in peptides and are resistant to enzymatic degradation. nih.gov

The combination of these structural features—a urea derivative built upon a beta-amino acid scaffold—makes this compound a molecule of academic interest for exploring the synthesis and properties of hybrid structures with potential applications in various fields of chemical and biological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylcarbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-6-5(10)7-3-2-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCTUNWIRUAKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical and Metabolic Pathways of 3 Methylcarbamoyl Amino Propanoic Acid Analogues

Enzymatic Biotransformations Involving Urea-Based Amino Acids

Urea-based amino acids are substrates and products in various enzymatic reactions critical for nitrogen metabolism and nucleotide breakdown across different domains of life.

Ureidopropionic Acid as a Key Intermediate in Pyrimidine (B1678525) Metabolism

3-Ureidopropionic acid, also known as N-carbamoyl-β-alanine, is a direct structural analogue of 3-[(Methylcarbamoyl)amino]propanoic acid and a crucial intermediate in the catabolism of pyrimidines. hmdb.cawikipedia.org In this metabolic pathway, the pyrimidine base uracil (B121893) is broken down into β-alanine, ammonia (B1221849), and CO2 through three sequential enzymatic reactions. nih.gov The process begins with the reduction of uracil to dihydrouracil, catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD), which is considered the rate-limiting step. nih.gov Dihydrouracil is then hydrolyzed by dihydropyrimidinase (DHPase) to form 3-ureidopropionic acid. hmdb.canih.gov In the final step, the enzyme β-ureidopropionase (UP) decarbamoylates 3-ureidopropionic acid to yield β-alanine, carbon dioxide, and ammonia. nih.govnih.gov Deficiencies in these enzymes, particularly β-ureidopropionase, can lead to elevated levels of ureidopropionic acid in the body. hmdb.ca

Table 1: Pyrimidine Catabolism Pathway

Step Substrate Enzyme Product
1 Uracil Dihydropyrimidine Dehydrogenase (DPD) Dihydrouracil
2 Dihydrouracil Dihydropyrimidinase (DHPase) 3-Ureidopropionic Acid

Enzyme Systems Catalyzing Breakdown and Synthesis of Ureido Compounds

The breakdown and synthesis of urea (B33335) and related ureido compounds are managed by distinct enzyme systems. The catabolism of urea is primarily carried out by two types of enzymes: urease and urea amidolyase. frontiersin.org Urease catalyzes the ATP-independent hydrolysis of urea into ammonia and carbon dioxide and requires nickel as a cofactor. frontiersin.orgnih.gov In contrast, urea amidolyase, found in some yeasts and algae, catalyzes an ATP-dependent breakdown of urea. nih.gov This process involves two separate enzymatic reactions: the carboxylation of urea by urea carboxylase to form allophanate (B1242929), followed by the hydrolysis of allophanate to ammonia and CO₂ by allophanate hydrolase. frontiersin.orgnih.gov

The synthesis of urea in mammals is accomplished through the urea cycle, a series of reactions that convert toxic ammonia into less toxic urea. youtube.comyoutube.com Key enzymes in this pathway include carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS I), which initiates the cycle in the mitochondria, argininosuccinate (B1211890) synthetase, and arginase, which cleaves arginine to produce urea and ornithine. youtube.comyoutube.com It is important to distinguish CPS I from carbamoyl phosphate synthetase II (CPS II), which functions in the cytosol and is involved in the de novo synthesis of pyrimidine nucleotides. youtube.com

Table 2: Comparison of Urea Catabolizing Enzymes

Feature Urease Urea Amidolyase
Energy Requirement ATP-independent ATP-dependent
Cofactor Nickel (Ni²⁺) Biotin, ATP
Intermediate None Allophanate
Component Enzymes Single enzyme (e.g., UreABC) Two enzymes (Urea Carboxylase, Allophanate Hydrolase)

| Organisms | Plants, fungi, bacteria | Yeast, algae |

Role as a Metabolite or Degradation Product in Non-Human Biological Systems

Analogues of this compound serve diverse metabolic roles in various non-human organisms. In many leguminous plants, such as soybeans, ureides like allantoin (B1664786) and allantoic acid are the primary compounds for transporting nitrogen from the roots to other parts of the plant. researchgate.net These ureides are derived from purine (B94841) degradation and represent a significant form of nitrogen storage and translocation. researchgate.net

In fungi, urea and related compounds can be utilized as a nitrogen source. For instance, the growth of the fungus Hericium coralloides is influenced by the availability of different nitrogen sources, including urea. mdpi.com

Furthermore, synthetic analogues are often studied as metabolic probes in non-human systems. Pharmacokinetic studies of 2-amino-3-(methylamino)propanoic acid (BMAA), a neurotoxic analogue, have been conducted in rats and primates to understand its absorption, distribution, and blood-brain barrier permeability. nih.govresearchgate.net Similarly, the metabolic stability of other synthetic propanoic acid analogues has been evaluated in rat liver microsomes to predict their metabolic fate. nih.gov

Potential as a Biochemical Probe or Reagent in Mechanistic Studies

The unique structure of urea-based amino acids makes them valuable tools for investigating enzyme mechanisms and engineering biological systems.

Incorporation into Peptidomimetics for Enzyme Activity Probing

Urea-based amino acids can be incorporated into peptidomimetics—molecules that mimic the structure and function of natural peptides but often have enhanced stability or modified activity. nih.gov These peptidomimetics can serve as powerful probes for studying enzyme function. A prominent example is the use of urea-based dipeptide scaffolds to target and probe the activity of Prostate Specific Membrane Antigen (PSMA). nih.gov The Glu-urea-R pharmacophore, where two amino acids are linked by a urea moiety, has been identified as a potent inhibitor of PSMA. nih.gov These molecules bind to the active site of the enzyme, allowing researchers to study its structure and mechanism of action. nih.gov The synthesis of such urea-containing peptides allows for the development of highly specific probes for enzyme targets. nih.gov

Applications in Genetic Code Expansion Studies (by analogy to noncanonical amino acids)

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins in living organisms. nih.govfrontiersin.org This is achieved by creating an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the desired ncAA and does not interfere with the host's natural translational machinery. nih.govasm.org The engineered aaRS charges its cognate tRNA with the ncAA, and this complex is then delivered to the ribosome to be incorporated into a growing polypeptide chain at a specific, predetermined codon (often a reassigned stop codon). frontiersin.org

By analogy to the more than 200 ncAAs that have been successfully incorporated into proteins, a compound like this compound could potentially be used in GCE studies. nih.govfrontiersin.org This would require the development of a novel, orthogonal aaRS/tRNA pair capable of selectively recognizing and utilizing this urea-based amino acid. annualreviews.org The successful incorporation of such a unique chemical moiety would allow for the creation of proteins with novel structural and functional properties, opening new avenues for protein engineering and the study of biological processes. nih.gov

Investigating Interactions with Non-Human Biological Macromolecules (e.g., protein binding, enzyme inhibition studies for analogues)

The study of analogues of this compound in non-human biological systems has revealed significant interactions with various enzymes, providing insights into their potential metabolic roles and mechanisms of action. Research has particularly focused on enzyme inhibition and substrate specificity, utilizing models ranging from bacteria to mammalian tissues.

One of the key analogues, 3-ureidopropionic acid (also known as N-carbamoyl-β-alanine), has been identified as an endogenous metabolite that can act as a neurotoxin by inhibiting mitochondrial energy metabolism. nih.gov Studies on rat brain mitochondria have shown that 3-ureidopropionate specifically inhibits complex V (ATP synthase) of the respiratory chain. nih.gov This inhibition of one of the key complexes involved in cellular energy production highlights a significant interaction with a critical non-human biological macromolecule. The effect was specific to complex V, as complexes I-IV were not affected. nih.gov

Furthermore, the enzymatic processing of these analogues has been a subject of detailed investigation. The enzyme β-ureidopropionase (also known as β-alanine synthase or N-carbamoyl-β-alanine amidohydrolase) is central to the metabolism of these compounds. targetmol.comnih.govscispace.com This enzyme catalyzes the hydrolysis of N-carbamoyl-β-alanine to β-alanine, CO2, and ammonia. nih.gov

Research on β-ureidopropionase from various sources has demonstrated interesting interactions with analogues. For instance, propionate (B1217596) has been shown to act as an inhibitor of β-ureidopropionase in human liver preparations. scispace.com This finding is significant in the context of metabolic disorders such as propionic acidaemia, where elevated propionate levels may interfere with pyrimidine degradation pathways. scispace.com Similarly, studies on β-alanine synthase purified from rat liver have confirmed that propionate acts as an inhibitor. ebi.ac.uk

The substrate specificity of these enzymes has also been explored. An N-carbamoyl-β-alanine amidohydrolase from the bacterium Agrobacterium tumefaciens C58 has been characterized and found to possess a broad substrate spectrum. nih.gov This enzyme can hydrolyze various non-substituted N-carbamoyl-α-, -β-, -γ-, and -δ-amino acids. nih.gov Its highest catalytic efficiency is towards N-carbamoyl-β-alanine, but it also recognizes and processes substrate analogues containing sulfonic and phosphonic acid groups, leading to the production of taurine (B1682933) and ciliatine, respectively. nih.gov This demonstrates the versatility of the enzyme in interacting with a range of structurally related molecules. A computational study on β-alanine synthase from Saccharomyces kluyveri has further elucidated the reaction mechanism and the structural factors that determine the enzyme's stereospecificity for different substituted N-carbamoyl-β-alanine substrates. nih.gov

In addition to direct enzyme inhibition and substrate processing, analogues have been studied for their effects on cellular signaling pathways. In a study using the murine macrophage cell line RAW264.7, ureidopropionic acid was found to inhibit the lipopolysaccharide (LPS)-induced synthesis of nitric oxide, a key inflammatory mediator. nih.gov This suggests an interaction with the nitric oxide synthase pathway or upstream regulatory elements.

The following table summarizes the key findings from studies on the interaction of this compound analogues with non-human biological macromolecules.

AnalogueBiological Macromolecule/SystemOrganism/Cell LineObserved Interaction/FindingCitations
3-UreidopropionateMitochondrial Complex V (ATP synthase)Rat (brain mitochondria)Inhibition of enzyme activity. nih.gov
Propionateβ-UreidopropionaseHuman (liver)Inhibition of enzyme activity. scispace.com
Propionateβ-Alanine SynthaseRat (liver)Inhibition of enzyme activity. ebi.ac.uk
N-Carbamoyl-β-alanineβ-Alanine SynthaseRat (liver)Substrate; induces enzyme association. ebi.ac.uk
N-Carbamoyl-α,-γ,-δ-amino acidsN-Carbamoyl-β-alanine amidohydrolaseAgrobacterium tumefaciens C58Substrates for the enzyme. nih.gov
N-Carbamoyl amino acids with sulfonic/phosphonic groupsN-Carbamoyl-β-alanine amidohydrolaseAgrobacterium tumefaciens C58Substrate analogues, leading to the production of taurine and ciliatine. nih.gov
Ureidopropionic acidNitric Oxide Synthase PathwayMurine Macrophage (RAW264.7)Inhibition of LPS-induced nitric oxide production. nih.gov

Computational and Theoretical Studies of 3 Methylcarbamoyl Amino Propanoic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. For compounds structurally related to 3-[(Methylcarbamoyl)amino]propanoic acid, QSAR serves as a powerful predictive tool.

The development of predictive QSAR models for carbamoyl-amino acid derivatives involves establishing a statistical relationship between the compounds' structural features (descriptors) and their observed biological activities. These models are built using a "training set" of molecules with known activities. For instance, a hypothetical QSAR model for a series of beta-alanine derivatives could be developed to predict their affinity for a specific enzyme or receptor. The goal is to create a model that can then accurately predict the bioactivity of new, untested compounds, thereby prioritizing synthetic efforts. The quality of a QSAR model is often assessed by its statistical significance and its predictive power on an external "test set" of compounds not used in model development.

Molecular descriptors are numerical values that characterize the properties of a molecule. uestc.edu.cnresearchgate.net In the context of QSAR for compounds like this compound, these descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological properties. researchgate.net The analysis of these descriptors is crucial for understanding which molecular features are key to biological interactions. For example, a QSAR study might reveal that the hydrogen-bonding capacity and the molecular volume are critical for the bioactivity of a series of carbamoyl-amino acids. By identifying these influential descriptors, researchers can gain insights into the mechanism of action and rationally design more potent molecules. elsevierpure.comacs.org

Interactive Table: Examples of Molecular Descriptors in QSAR

Descriptor Category Specific Descriptor Information Encoded Potential Influence on Bioactivity
Electronic Dipole Moment Polarity and charge distribution of the molecule. Affects electrostatic interactions with a biological target.
Steric Molecular Volume The three-dimensional size of the molecule. Influences how well the molecule fits into a binding site.
Hydrophobic LogP (Octanol-Water Partition Coefficient) The lipophilicity or hydrophobicity of the molecule. Governs the molecule's ability to cross biological membranes.
Topological Topological Polar Surface Area (TPSA) The surface area of polar atoms in a molecule. Relates to hydrogen bonding potential and membrane permeability.
Quantum Chemical HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals. Indicates the molecule's reactivity and ability to participate in charge-transfer interactions.

Molecular Docking and Dynamics Simulations with Target Receptors or Enzymes

Given the structural similarity of this compound to known biological ligands, molecular docking and dynamics simulations can be employed to investigate its potential interactions with target receptors or enzymes. These methods are foundational in structure-based drug design.

Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. researchgate.net For a compound like this compound, docking studies could be performed against enzymes that process similar substrates, such as amidohydrolases. These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. samipubco.com

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. youtube.com MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. frontiersin.org These simulations can help refine the binding mode predicted by docking and provide a more accurate estimation of the binding affinity. researchgate.net

Interactive Table: Potential Interacting Residues in a Target Enzyme's Active Site

Amino Acid Residue Type Potential Interaction with this compound
Arginine (Arg) Basic, Positively Charged Forms strong hydrogen bonds and salt bridges with the carboxylate group.
Aspartate (Asp) Acidic, Negatively Charged Could interact with the methylcarbamoyl group's amide proton.
Serine (Ser) Polar, Uncharged Can act as a hydrogen bond donor or acceptor with the carbonyl and amide groups.
Leucine (Leu) Nonpolar, Aliphatic Can form hydrophobic interactions with the methyl group and the propanoic acid backbone.
Tyrosine (Tyr) Aromatic, Polar May participate in hydrogen bonding via its hydroxyl group or pi-stacking interactions.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule and the energy barriers between them. libretexts.org

For the parent structure, beta-alanine, computational studies have shown a delicate balance between intramolecular hydrogen bonding and interactions with the solvent in determining its preferred conformation. nih.gov Similar analyses for this compound would involve rotating the single bonds in the molecule to generate a variety of conformations. The energy of each conformation can then be calculated using quantum mechanical or molecular mechanics methods. The results of these calculations can be visualized as a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. fccc.edu Identifying the low-energy conformers is crucial, as these are the shapes the molecule is most likely to adopt when interacting with a biological target. nih.govacs.org

Computational Prediction of Metabolic Fates and Biotransformations

Computational tools can be used to predict the potential metabolic transformations of a compound, providing early insights into its metabolic stability and potential metabolites. acs.org For this compound, these predictions would be based on known biochemical reactions and the reactivity of its functional groups, while excluding human metabolism for safety assessment purposes.

Web servers and software like BioTransformer can predict the products of various biotransformation reactions, such as those carried out by environmental microbes. oup.comnih.govbiorxiv.orgbiorxiv.org For this compound, potential metabolic pathways could include:

Hydrolysis: The amide bond in the methylcarbamoyl group could be susceptible to hydrolysis, which would yield beta-alanine, methylamine, and carbon dioxide.

Oxidation: The methyl group could undergo oxidation to a hydroxymethyl group and then to a carboxylic acid.

Decarboxylation: The propanoic acid moiety could be decarboxylated.

These predictions are valuable for understanding how the compound might be transformed in a non-human biological system, which can be important for environmental fate studies or in the context of biotechnology applications.

Design of Novel Carbamoyl-Amino Acid Derivatives through In Silico Approaches

The structural scaffold of this compound can serve as a starting point for the in silico design of novel derivatives with potentially enhanced or new biological activities. nih.govtechnologynetworks.com This process, often referred to as rational drug design, leverages computational methods to guide the modification of a lead compound. acs.orgmicrosoft.com

The design process typically begins with the insights gained from QSAR and molecular docking studies. For example, if a QSAR model indicates that increased hydrophobicity in a certain region of the molecule is correlated with higher activity, new derivatives with larger alkyl groups could be designed computationally. Similarly, if docking studies reveal an unoccupied pocket in the target's active site, modifications can be designed to fill that space and form additional favorable interactions. nih.gov These newly designed molecules can then be evaluated virtually for their predicted activity, binding affinity, and other properties before being synthesized and tested experimentally, thereby streamlining the discovery process. technologynetworks.com

Advanced Analytical Methodologies for Characterization and Detection of 3 Methylcarbamoyl Amino Propanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-[(Methylcarbamoyl)amino]propanoic acid, enabling its separation from impurities and its quantification. The choice of chromatographic method depends on the analytical goal, such as purity assessment, enantiomeric separation, or quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Given the compound's polarity and the presence of both acidic and basic functional groups, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are common modes of separation.

Reversed-phase HPLC, often employing C18 columns, is a primary method for the analysis of amino acids and their derivatives. nih.govnih.gov For underivatized amino acids, which can be challenging to retain on traditional RP columns, specific mobile phase compositions are crucial. acs.org A typical approach involves using an aqueous mobile phase with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and a pH-adjusting agent like formic acid or a phosphate (B84403) buffer to ensure consistent ionization of the analyte. acs.orgsielc.com Detection is commonly achieved using UV detectors, especially when the compound possesses a chromophore or after derivatization. acs.org For compounds lacking a strong UV chromophore, derivatization with agents like o-phthalaldehyde (B127526) (OPA) can be employed to introduce a fluorescent tag, significantly enhancing detection sensitivity. nih.govnih.gov

HILIC presents an alternative for highly polar compounds, using a high percentage of organic solvent in the mobile phase with a polar stationary phase, such as silica. jocpr.com This technique can provide excellent separation for polar analytes that are poorly retained in reversed-phase mode.

Table 1: Illustrative HPLC Conditions for Amino Acid Analysis

Parameter Condition 1: Reversed-Phase (Underivatized) Condition 2: Reversed-Phase (Derivatized)
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) acs.org C18 (e.g., 100mm x 4.6mm, 5µm) nih.gov
Mobile Phase A: Phosphate buffer (e.g., 10 mM, pH 7.4) B: Acetonitrile acs.org A: Potassium dihydrogen phosphate buffer with tetrahydrofuran (B95107) B: Acetonitrile/Water nih.gov
Elution Gradient acs.org Gradient nih.gov
Flow Rate 1.0 mL/min acs.org 1.0 mL/min nih.gov
Detector UV at 225 nm acs.org Fluorescence (Ex: 340 nm, Em: 455 nm) after OPA derivatization nih.gov

| Temperature | 25 °C acs.org | Room Temperature (22 °C) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the mass analysis of MS for highly sensitive and specific detection. However, due to the low volatility of this compound, derivatization is a mandatory step to convert it into a thermally stable and volatile compound suitable for GC analysis. sigmaaldrich.com

Common derivatization strategies for amino and carboxylic acids include silylation and alkylation. nih.gov Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens in the carboxyl and amino/amide groups to form more volatile silyl (B83357) derivatives. sigmaaldrich.comunina.it Alkylation, using reagents like methyl chloroformate (MCF), is another effective method for derivatizing polyfunctional amines and organic acids. nih.gov The carbamate (B1207046) functional group itself can be thermally labile, but derivatization, such as flash methylation in the injector port, can stabilize the molecule for GC analysis. scispec.co.th

Once derivatized, the compound is separated on a capillary column (e.g., a non-polar or medium-polarity phase like a 5% phenyl-methylpolysiloxane) and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns that confirm the identity of the compound. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino and Carboxylic Acids

Derivatization Technique Reagent Target Functional Groups Reference
Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) -COOH, -NH, -OH sigmaaldrich.com
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) -COOH, -NH, -OH unina.it
Alkylation Methyl Chloroformate (MCF) -COOH, -NH2 nih.gov

| Acylation | Heptafluorobutyric anhydride (B1165640) (HFBA) | -NH, -OH | nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a derivative of β-alanine, it does not possess a chiral center. However, if a chiral center were introduced into the molecule (e.g., by substitution on the propanoic acid backbone), the assessment of enantiomeric purity would become critical. Chiral chromatography is the definitive method for separating enantiomers. This can be achieved through several approaches, with the use of a chiral stationary phase (CSP) being the most common in HPLC. chiralpedia.com

For the separation of β-amino acid enantiomers, various CSPs have proven effective. These include macrocyclic glycopeptide-based phases like teicoplanin (e.g., Astec CHIROBIOTIC T) and vancomycin, which can separate underivatized amino acids. sigmaaldrich.comsigmaaldrich.com Other successful CSPs are based on ligand exchange or derivatives of cyclodextrins and polysaccharides. sigmaaldrich.comnih.govnih.gov The mobile phase, typically a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, plays a crucial role in achieving enantioseparation, and its composition is carefully optimized. nih.gov

Alternatively, gas chromatography on a chiral column, such as Chirasil-Val, can be used to separate enantiomers after appropriate derivatization (e.g., as N-trifluoroacetyl isopropyl esters). nih.gov

Table 3: Chiral Stationary Phases (CSPs) for Amino Acid Enantiomer Separation

CSP Type Example CSP Applicable to Reference
Macrocyclic Glycopeptide Astec CHIROBIOTIC T (Teicoplanin) Underivatized α- and β-amino acids sigmaaldrich.comsigmaaldrich.com
Ligand Exchange (S)-leucinol derived CSP β-amino acids nih.gov
Amine-based N-acetylated α-arylalkylamines N-derivatized, esterified β-amino acids nih.gov

| GC Chiral Phase | Chirasil-Val | N-trifluoroacetyl isopropyl esters of amino acids | nih.gov |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group (N-CH₃), the two methylene (B1212753) groups (-CH₂-CH₂-), the N-H proton of the amide, and the O-H proton of the carboxylic acid. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) allow for the complete assignment of the proton environment.

In the ¹³C NMR spectrum, a distinct signal is expected for each unique carbon atom in the molecule. This includes the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamoyl (B1232498) group, the two methylene carbons, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons will appear significantly downfield (at higher ppm values) compared to the aliphatic carbons. spectralservice.de

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of similar structures like N-methyl-L-alanine, β-alanine, and other carbamoyl derivatives. nih.govchemicalbook.comchemicalbook.com Actual experimental values may vary based on solvent and other conditions.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
-COOH 10-12 ~175 Singlet (broad)
-CH₂-COOH ~2.5 ~34 Triplet
-NH-CH₂- ~3.3 ~36 Quartet (app)
-NH- 5-7 - Triplet (broad)
C=O (carbamoyl) - ~158 -
N-H (carbamoyl) 5-7 - Quartet (broad)

| N-CH₃ | ~2.7 | ~27 | Doublet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include a very broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. libretexts.org The N-H stretching of the secondary amide (in the carbamoyl group) would appear as a distinct band around 3300-3400 cm⁻¹. specac.com Strong absorptions from the two carbonyl (C=O) groups are also expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O (Amide I band) stretch is found at a slightly lower wavenumber, around 1640-1680 cm⁻¹. pressbooks.pub Other significant bands include C-H stretching from the aliphatic methyl and methylene groups (below 3000 cm⁻¹) and N-H bending (around 1550 cm⁻¹). libretexts.orglibretexts.org

Table 5: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Bond Vibration Functional Group Intensity Reference
3300–2500 O–H Stretch Carboxylic Acid Strong, Very Broad libretexts.org
3400–3300 N–H Stretch Secondary Amide Medium specac.com
2960–2850 C–H Stretch Alkane (CH₃, CH₂) Medium-Strong libretexts.org
1725–1700 C=O Stretch Carboxylic Acid Strong pressbooks.pub
1680–1640 C=O Stretch (Amide I) Secondary Amide Strong pressbooks.pub
1570–1515 N–H Bend (Amide II) Secondary Amide Medium-Strong libretexts.org
1440–1395 O–H Bend Carboxylic Acid Medium libretexts.org
1320–1210 C–O Stretch Carboxylic Acid Medium-Strong libretexts.org

Table of Compounds

Compound Name
This compound
Acetonitrile
Methanol
Formic Acid
o-Phthalaldehyde (OPA)
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Methyl Chloroformate (MCF)
Heptafluorobutyric anhydride (HFBA)
Teicoplanin
Vancomycin
Chirasil-Val
β-alanine

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

The molecular ion of this compound can be observed in both positive and negative ionization modes. In positive ion mode, the protonated molecule [M+H]⁺ is readily formed. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, stemming from the acidic carboxylic acid group. High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, can provide a highly accurate mass measurement, which is crucial for confirming the elemental composition. wiley-vch.de

Tandem mass spectrometry (MS/MS) is utilized to induce fragmentation of the precursor ion, providing characteristic product ions that are diagnostic for the structure of this compound. The fragmentation patterns are predictable based on the functional groups present in the molecule. For carbamates, a characteristic fragmentation pathway involves the cleavage of the carbamate bond. nih.gov

A plausible fragmentation pathway for the protonated molecule of this compound in positive ion mode would involve the neutral loss of methyl isocyanate (CH₃NCO), a common fragmentation for N-methylcarbamates. nih.gov Further fragmentation of the carboxylic acid portion could also occur. The study of fragmentation patterns is essential for the development of selective and sensitive quantification methods, such as multiple reaction monitoring (MRM). nih.gov

Parameter Value/Description Ionization Mode Reference
Chemical Formula C₅H₁₀N₂O₃N/A
Monoisotopic Mass 146.0691 uN/A
Precursor Ion (Protonated) [M+H]⁺ (m/z 147.0764)Positive ESI
Precursor Ion (Deprotonated) [M-H]⁻ (m/z 145.0620)Negative ESI
Plausible Key Fragment Ion Neutral loss of CH₃NCO (-57 Da)Positive ESI nih.gov
Resulting Fragment (m/z) 90.05Positive ESI

This interactive table summarizes the key mass spectrometric parameters for this compound.

Application of hyphenated techniques in complex matrices for detection in research samples (e.g., environmental, cell culture extracts)

The detection and quantification of this compound in complex matrices such as environmental water samples or cell culture extracts are challenging due to the presence of numerous interfering substances. Hyphenated techniques, which couple a separation method with a detection method, are essential for achieving the required selectivity and sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used hyphenated technique for this purpose. waters.com

For the analysis of polar compounds like this compound in aqueous matrices, hydrophilic interaction liquid chromatography (HILIC) is often a suitable separation technique. lcms.cznih.gov HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which is effective for retaining and separating polar analytes. nih.gov Reversed-phase (RP) chromatography can also be employed, sometimes with the use of derivatization agents to enhance retention and sensitivity. nih.govnih.gov

In the context of cell culture extracts, monitoring the levels of amino acid derivatives like this compound is crucial for understanding cellular metabolism. waters.comnih.gov Sample preparation typically involves protein precipitation, often with a cold organic solvent like methanol, followed by centrifugation to remove cellular debris before LC-MS analysis. nih.gov

The use of isotopically labeled internal standards is a common practice to ensure accurate quantification by compensating for matrix effects and variations in instrument response. researchgate.net The development of a robust LC-MS/MS method involves the optimization of chromatographic conditions (column, mobile phase, gradient) and mass spectrometer parameters (ion transitions for MRM). nih.gov

Parameter Description Typical Application Reference
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification in complex matrices waters.com
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC)Separation of polar compounds lcms.cznih.gov
Sample Matrix Cell Culture ExtractsMetabolic studies waters.comnih.gov
Sample Preparation Protein precipitation with cold solvent (e.g., methanol)Removal of interfering proteins nih.gov
Quantification Method Multiple Reaction Monitoring (MRM) with isotopically labeled internal standardsHigh selectivity and accuracy nih.govresearchgate.net

This interactive table outlines the application of hyphenated techniques for the analysis of this compound in research samples.

Q & A

Q. What are the standard synthetic routes for 3-[(Methylcarbamoyl)amino]propanoic acid, and how do reaction conditions influence yield?

A common method involves nucleophilic substitution between a halogenated propanoic acid derivative (e.g., 3-chloropropanoic acid) and methylcarbamoyl amine. Reaction conditions such as solvent polarity (aqueous or ethanol), temperature (room temperature or controlled heating), and base catalysts (e.g., Na₂CO₃) are critical for optimizing yield. For example, analogous syntheses of 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid achieved >90% yield using aqueous solvents and stoichiometric base . Purification via recrystallization or column chromatography is recommended to isolate the product from byproducts .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of the methylcarbamoyl group (e.g., δ ~2.8 ppm for methyl protons) and propanoic acid backbone.
  • X-ray Crystallography : Single-crystal studies resolve hydrogen-bonding patterns, as seen in related compounds like 3-[4-(Trifluoromethyl)phenyl]propanoic acid, where O–H⋯O interactions form inversion dimers .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~163.1 for C₆H₁₀N₂O₃).

Q. What analytical techniques are suitable for assessing purity and stability?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) can quantify impurities.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for decomposition points.
  • Storage Recommendations : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the carbamoyl group, as advised for similar compounds .

Advanced Research Questions

Q. How can QSAR models predict the pharmacological activity of this compound?

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP (lipophilicity), polar surface area, and hydrogen-bonding capacity. For example, analogs such as 2-{[3-(Diethylamino)propyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid were modeled to predict enzyme inhibition, highlighting the importance of electron-withdrawing substituents on bioactivity . Molecular docking studies further validate target interactions (e.g., with proteases or receptors).

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Dose-Response Studies : Test across a range of concentrations to identify non-linear effects.
  • Cross-Validation : Replicate assays (e.g., enzyme inhibition or cell viability) in multiple labs.
  • Metabolite Profiling : Use LC-MS to detect degradation products that may alter activity, as seen in studies on 3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid .

Q. How do substituent variations (e.g., nitro vs. hydroxy groups) impact reactivity and biological interactions?

Comparative studies on analogs like 3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid show that electron-withdrawing groups (e.g., nitro) enhance electrophilicity, increasing interaction with nucleophilic residues in enzymes. Conversely, hydroxy groups improve solubility but reduce membrane permeability .

Q. What computational methods optimize synthetic pathways for derivatives of this compound?

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible routes using available precursors .
  • Density Functional Theory (DFT) : Predicts reaction energetics for steps like carbamoyl group formation .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to test solvent/base combinations systematically.
  • Data Reproducibility : Adopt standardized protocols (e.g., NIH guidelines) for biological assays to minimize variability .
  • Ethical Considerations : Follow safety protocols for handling nitro or halogenated derivatives, as outlined in SDS sheets .

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Feasible Synthetic Routes

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3-[(Methylcarbamoyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(Methylcarbamoyl)amino]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.